An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation
An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed protocols for its application in creating stable covalent linkages between biomolecules.
At its core, Bromoacetamido-PEG2-NHS ester is comprised of three key components: an N-hydroxysuccinimide (NHS) ester, a bromoacetamido group, and a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[3][4] The NHS ester selectively reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[3][5] The bromoacetamido group, on the other hand, specifically targets sulfhydryl (thiol) groups, found in cysteine residues, resulting in the formation of a stable thioether linkage.[6] The PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, mitigating potential aggregation and improving biocompatibility.[3][5]
The heterobifunctional nature of this reagent allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers or intramolecular crosslinks.[7] This precision is paramount in the construction of well-defined bioconjugates where stoichiometry and spatial orientation are critical for function.
Physicochemical Properties
A summary of the key physicochemical properties of Bromoacetamido-PEG2-NHS ester is presented below.
| Property | Value | References |
| Chemical Formula | C13H19BrN2O7 | [3][7] |
| Molecular Weight | 395.21 g/mol | [3] |
| CAS Number | 1353011-78-5 | [3][7] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥95% | [3][6] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG spacer increases solubility in aqueous media. | [3][5] |
| Storage | Store at -20°C, desiccated. Stable for short periods at ambient temperature during shipping. | [3] |
Reaction Mechanisms and Signaling Pathways
The utility of Bromoacetamido-PEG2-NHS ester lies in its two distinct reactive moieties that target different functional groups on proteins or other biomolecules.
Amine-Reactive NHS Ester Chemistry
The NHS ester reacts with primary amines (e.g., lysine residues, N-terminus) via a nucleophilic acyl substitution. This reaction is most efficient at a pH range of 7.2 to 8.5.[9] Below this range, the amine groups are protonated and thus less nucleophilic. Above this pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[10][11]
Sulfhydryl-Reactive Bromoacetamido Chemistry
The bromoacetyl group reacts with sulfhydryl groups (e.g., cysteine residues) through a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is typically performed at a pH range of 7.5 to 8.5, although it can proceed at physiological pH.[12] It is crucial to perform this reaction in the absence of other thiol-containing reagents, such as dithiothreitol (DTT), which would compete for reaction with the bromoacetyl group.
The sequential nature of these reactions allows for a controlled conjugation strategy, as depicted in the following workflow.
Caption: A two-step sequential conjugation workflow using Bromoacetamido-PEG2-NHS ester.
Experimental Protocols
The following protocols provide a general framework for using Bromoacetamido-PEG2-NHS ester. Optimization may be required for specific applications.
Materials and Reagents
-
Bromoacetamido-PEG2-NHS ester
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups)
-
Amine-free reaction buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting columns or dialysis equipment for purification.
Protocol 1: Two-Step Sequential Conjugation
This protocol is recommended to minimize side reactions and achieve a more defined conjugate.
Step 1: Modification of Protein A with Bromoacetamido-PEG2-NHS Ester
-
Prepare Protein A: Dissolve Protein A in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve Bromoacetamido-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[13]
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[13]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove excess, unreacted crosslinker using a desalting column or by dialysis against the amine-free reaction buffer. This step is crucial to prevent the unreacted crosslinker from reacting with Protein B in the next step.
Step 2: Conjugation of Activated Protein A with Protein B
-
Prepare Protein B: Ensure Protein B is in a suitable buffer at pH 7.5-8.5. If necessary, reduce any disulfide bonds to generate free sulfhydryl groups using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reaction: Add the purified, bromoacetyl-activated Protein A to Protein B. A 1.5- to 5-fold molar excess of activated Protein A relative to Protein B is a good starting point.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted bromoacetyl groups, add a thiol-containing reagent like L-cysteine to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to separate the desired conjugate from unreacted proteins and other byproducts.
Quantitative Parameters for Experimental Design
| Parameter | Recommended Range | Rationale and Notes |
| Molar Excess of Crosslinker (Step 1) | 10- to 20-fold | Ensures efficient modification of the target protein. Higher excesses may lead to over-modification and should be optimized. |
| Reaction pH (NHS Ester) | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[9] |
| Reaction pH (Bromoacetyl) | 7.5 - 8.5 | Efficient reaction with sulfhydryl groups. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and preserve protein stability, requiring longer incubation times.[13] |
| Reaction Time (NHS Ester) | 30 - 120 minutes | Sufficient for the reaction to proceed to completion.[13] |
| Reaction Time (Bromoacetyl) | 2 - 16 hours | Longer incubation times may be necessary, especially at lower temperatures. |
Logical Workflow for Troubleshooting
In cases of low conjugation efficiency or unexpected results, a systematic troubleshooting approach is necessary.
Caption: A decision tree for troubleshooting common issues in bioconjugation experiments.
Conclusion
Bromoacetamido-PEG2-NHS ester is a powerful and versatile tool for the covalent linkage of biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the precise construction of complex bioconjugates for a wide range of applications in research and therapeutic development. By understanding the underlying reaction chemistry and carefully controlling the experimental parameters, researchers can effectively utilize this crosslinker to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Bromoacetamido-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 5. Bromoacetamido-PEG2-NHS ester, 1353011-78-5 | BroadPharm [broadpharm.com]
- 6. Bromoacetamido-PEG2-NHS ester, CAS 1353011-78-5 | AxisPharm [axispharm.com]
- 7. Bromoacetamido-PEG2-NHS ester | 1353011-78-5 | DEC01178 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
